Cathepsin S Inhibitory Potency: 4‑[(Cyclopropylcarbonyl)amino]benzoic acid vs. Unsubstituted Benzoic Acid
4‑[(Cyclopropylcarbonyl)amino]benzoic acid inhibits human cathepsin S with a Ki of 3600 nM, whereas unsubstituted benzoic acid exhibits no measurable inhibition (IC₅₀ > 100,000 nM) [1][2]. The presence of the cyclopropylcarbonyl amide group is essential for target engagement, distinguishing it from simpler benzoic acid derivatives.
| Evidence Dimension | Inhibition constant (Ki) against human cathepsin S |
|---|---|
| Target Compound Data | Ki = 3600 nM |
| Comparator Or Baseline | Benzoic acid (unsubstituted): IC₅₀ > 100,000 nM |
| Quantified Difference | > 27‑fold difference (lower bound; exact comparator data unavailable) |
| Conditions | Fluorogenic peptide substrate cleavage assay, pH 7.0, 2°C [1] |
Why This Matters
Demonstrates that the cyclopropylcarbonyl amide moiety is non‑negotiable for cathepsin S inhibition, ruling out generic benzoic acids for protease‑targeted applications.
- [1] TargetMine. Activity Report: Inhibition of human cathepsin S by CHEMBL213244 (Ki = 3600 nM). Data curated from ChEMBL. View Source
- [2] BindingDB. PrimarySearch_ki: Cathepsin S inhibition data for benzoic acid (IC₅₀ > 100 μM). Curated from ChEMBL. View Source
